N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide
描述
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule compound that has been extensively studied for its potential in cancer treatment. PAC-1 is a member of the amide class of compounds and has been shown to induce apoptosis in cancer cells. The compound has been found to be effective in treating various types of cancer, including breast, lung, and pancreatic cancer.
科学研究应用
PAC-1 has been extensively studied for its potential in cancer treatment. The compound has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the caspase cascade. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it an attractive candidate for combination therapy.
作用机制
The mechanism of action of PAC-1 involves the activation of procaspase-3. The compound binds to the active site of procaspase-3, inducing a conformational change that leads to the activation of the enzyme. Activated procaspase-3 then cleaves downstream caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, sensitize cancer cells to chemotherapy, and inhibit tumor growth in vivo. PAC-1 has also been shown to be well-tolerated in animal models, with no significant toxicity observed.
实验室实验的优点和局限性
PAC-1 has a number of advantages for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential in cancer treatment. PAC-1 has also been shown to be well-tolerated in animal models, making it a promising candidate for further preclinical and clinical studies.
However, there are also some limitations to using PAC-1 in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, the compound has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are a number of future directions for research on PAC-1. One area of focus is the development of more potent analogs of the compound. Another area of focus is the identification of biomarkers that can predict response to PAC-1 treatment. Additionally, there is interest in exploring the potential of PAC-1 in combination therapy with other cancer treatments. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of PAC-1 in humans.
属性
IUPAC Name |
4-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)25-22-14-12-21(13-15-22)24(28)26-16-4-5-17-26/h1-3,6-15H,4-5,16-17H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZLDNRBALLSQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。